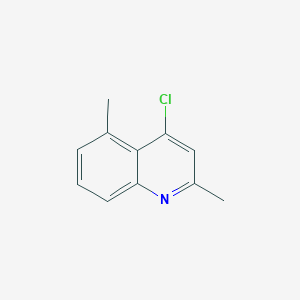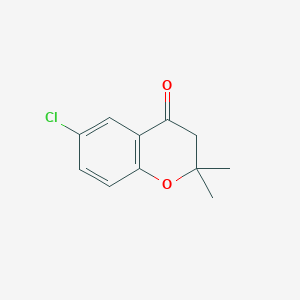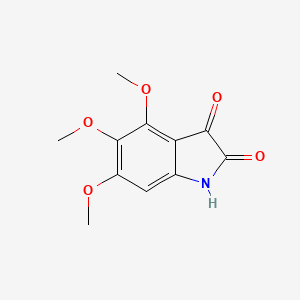
4,5,6-Trimethoxyindoline-2,3-dione
Overview
Description
Scientific Research Applications
Synthesis of Derivatives
4,5,6-Trimethoxyindole, a derivative of 4,5,6-Trimethoxyindoline-2,3-dione, has been synthesized through various routes. It is used to create 1,4-dimethyl-5,6,7-trimethoxycarbazole, which subsequently forms 8,9,10-trimethoxyellipticine via the Pomerantz–Fritsch annelation procedure. This demonstrates its role in synthesizing complex organic compounds (Hewlins, Jackson, Oliveira‐Campos, & Shannon, 1981).
Corrosion Inhibition
Research on 1,3,5-Triaza-2-phosphinan-4,6-dione derivatives, structurally related to this compound, has shown potential in corrosion inhibition. These derivatives have been effective in protecting mild steel in acidic environments, suggesting applications in materials science and engineering (Chafiq et al., 2020).
Pyrolytic Studies
The pyrolysis of compounds related to this compound, such as 2,2,5-trimethyl-5-phenylseleno-1,3-dioxan-4,6-dione, has been studied to understand the generation of methyleneketene. This research contributes to the broader understanding of the thermal behavior and decomposition of complex organic molecules (Brown, Eastwood, & McMullen, 1976).
Herbicide Development
The structural motif of triketone-quinazoline-2,4-diones, related to this compound, has been utilized in the development of herbicides. These derivatives show promise as broad-spectrum weed control agents with potential applications in agriculture (Wang et al., 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored. For example, the synthesis of novel pyrimidine nucleoside analogs related to uridine demonstrates the compound's potential in drug development (Chwang et al., 1976).
Material Science
Compounds structurally related to this compound have been investigated for their potential in material science. For example, the study of alcohol-soluble n-type conjugated polyelectrolytes shows its application in enhancing the efficiency of polymer solar cells (Hu et al., 2015).
properties
IUPAC Name |
4,5,6-trimethoxy-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-15-6-4-5-7(8(13)11(14)12-5)10(17-3)9(6)16-2/h4H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLYLEIECXYKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC(=O)C2=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534680 | |
| Record name | 4,5,6-Trimethoxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
784-06-5 | |
| Record name | 4,5,6-Trimethoxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3024334.png)
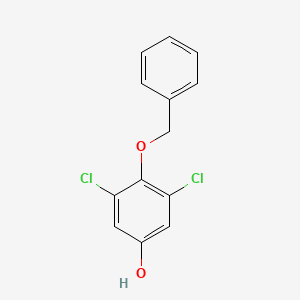
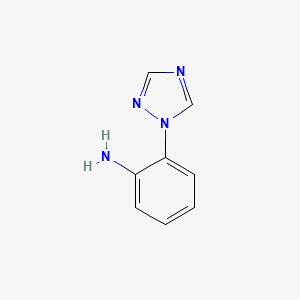


![6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3024341.png)


